Cas no 1005300-40-2 (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide)

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide structure
1005300-40-2 structure
Product Name:N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
CAS No:1005300-40-2
MF:C24H23FN2O5S
MW:470.513228654861
CID:5507868
Update Time:2025-07-17

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
    • N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
    • Inchi: 1S/C24H23FN2O5S/c1-31-22-6-2-3-7-23(22)32-16-24(28)26-19-11-8-17-5-4-14-27(21(17)15-19)33(29,30)20-12-9-18(25)10-13-20/h2-3,6-13,15H,4-5,14,16H2,1H3,(H,26,28)
    • InChI Key: JOKBNJNPUXTILU-UHFFFAOYSA-N
    • SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1=CC=C(F)C=C1)(=O)=O)(=O)COC1=CC=CC=C1OC

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide Pricemore >>

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Additional information on N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide

Comprehensive Analysis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1005300-40-2): Structure, Applications, and Research Insights

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide, identified by its CAS number 1005300-40-2, represents a sophisticated small molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure combines a tetrahydroquinoline core with a 4-fluorobenzenesulfonyl group and a 2-methoxyphenoxy acetamide moiety, making it a subject of interest for drug discovery and mechanistic studies. Researchers are increasingly exploring its interactions with biological targets, particularly in the context of enzyme modulation and receptor binding.

In recent years, the demand for novel small-molecule inhibitors and modulators has surged, driven by advancements in precision medicine. The structural features of CAS 1005300-40-2 align with this trend, as its fluorinated aromatic and ether-linked components enhance bioavailability and target specificity. This compound has been investigated in the context of kinase inhibition and GPCR targeting, addressing key questions in oncology and neurology. For instance, its potential role in signal transduction pathways has sparked discussions in academic forums and patent literature.

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to validate its structure. These methodologies are frequently searched by chemists seeking synthetic protocols or characterization data for similar compounds, reflecting the compound's relevance in laboratory workflows.

From a commercial perspective, CAS 1005300-40-2 is often listed by specialty chemical suppliers catering to drug discovery and academic research. Its applications extend to high-throughput screening (HTS) libraries, where it serves as a scaffold for derivatization. The growing interest in fragment-based drug design (FBDD) further underscores its utility, as researchers explore its pharmacophore properties. Notably, discussions on platforms like PubMed and ScienceDirect highlight its mention in studies related to neurodegenerative diseases and inflammatory pathways.

Environmental and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling of this compound remains an active area of inquiry. Computational tools such as molecular docking and QSAR modeling are leveraged to predict its behavior in biological systems, addressing common queries about drug-likeness and toxicity thresholds. These analyses are pivotal for researchers evaluating its suitability for preclinical development.

In summary, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide (CAS 1005300-40-2) exemplifies the intersection of medicinal chemistry and biotechnology. Its structural complexity and functional versatility make it a valuable candidate for addressing unmet medical needs, while its synthesis and characterization continue to inspire innovations in organic chemistry methodologies. As the scientific community prioritizes targeted therapies and personalized medicine, compounds like this will undoubtedly remain at the forefront of research.

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